Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate
CAS No.:
Cat. No.: VC17643635
Molecular Formula: C10H10O2S
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O2S |
|---|---|
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C10H10O2S/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-5H,3H2,1-2H3 |
| Standard InChI Key | NSYZDRBAETZODW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C#CC1=CC=C(S1)C |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate belongs to the class of ynoates, esters derived from prop-2-ynoic acid. The molecule comprises two primary components: a 5-methylthiophene ring and an ethyl prop-2-ynoate group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the compound’s stability and electronic properties, while the terminal alkyne (C≡C) and ester (COOEt) groups govern its reactivity.
Electronic and Steric Features
The electron-rich thiophene ring participates in π-π stacking interactions, while the alkyne group acts as a strong electron-withdrawing moiety. This electronic contrast creates a polarized system, making the compound amenable to nucleophilic and electrophilic attacks. Steric hindrance around the alkyne is minimal, allowing for unhindered participation in cycloaddition and cross-coupling reactions.
Synthesis and Manufacturing
The synthesis of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate typically involves condensation reactions between 5-methylthiophene-2-carbaldehyde and ethyl propiolate. This process leverages the aldehyde’s electrophilicity and the propiolate’s nucleophilic alkyne terminus.
Laboratory-Scale Synthesis
A common method involves the base-catalyzed reaction of 5-methylthiophene-2-carbaldehyde with ethyl propiolate. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), with lithium bis(trimethylsilyl)amide (LiHMDS) as the base. The mechanism follows a nucleophilic addition-elimination pathway:
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Deprotonation: The base abstracts a proton from ethyl propiolate, generating a propiolate anion.
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Nucleophilic Attack: The anion attacks the carbonyl carbon of 5-methylthiophene-2-carbaldehyde.
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Elimination: A water molecule is eliminated, forming the terminal alkyne.
The reaction is typically conducted at 0–25°C to minimize side reactions, yielding the product in moderate to high purity after column chromatography.
Industrial Production Considerations
Scaling this synthesis requires optimizing solvent systems and catalyst recovery. Continuous flow reactors are advantageous for controlling exothermicity and improving reaction efficiency. Industrial batches may employ cheaper bases like potassium carbonate, albeit with longer reaction times.
Chemical Reactivity and Functionalization
The compound’s alkyne and ester groups enable diverse transformations, positioning it as a versatile building block. Key reactions include:
Cycloaddition Reactions
The terminal alkyne undergoes [2+2] and [3+2] cycloadditions. For example, Huisgen azide-alkyne cycloaddition with organic azides forms 1,2,3-triazoles, valuable in medicinal chemistry. Copper(I) catalysis enhances regioselectivity under click chemistry conditions:
Cross-Coupling Reactions
Palladium-catalyzed Sonogashira coupling with aryl halides extends the alkyne’s conjugation, producing biaryl alkynes. This reaction is pivotal in synthesizing organic semiconductors:
Reduction and Oxidation
Catalytic hydrogenation of the alkyne to a cis-alkene (Lindlar catalyst) or complete reduction to an alkane (H₂/Pd) modifies the molecule’s rigidity. Conversely, oxidation with potassium permanganate cleaves the alkyne to a carboxylic acid.
Applications in Pharmaceutical and Materials Science
While direct applications of Ethyl 3-(5-methylthiophen-2-yl)prop-2-ynoate remain under exploration, its structural analogs have demonstrated significant utility:
Drug Intermediate
Thiophene-containing compounds are prevalent in antiviral and anticancer agents. The alkyne group allows “tagging” via click chemistry for targeted drug delivery systems. For instance, conjugating the alkyne to azide-functionalized antibodies enables site-specific modification.
Organic Electronics
The conjugated thiophene-alkyne system exhibits promising charge transport properties. Polymers incorporating this moiety could serve as active layers in organic field-effect transistors (OFETs) or photovoltaic cells.
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